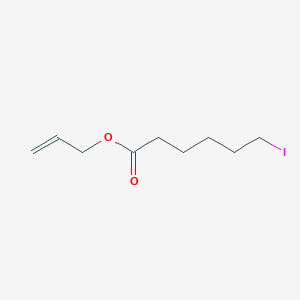
Acetic acid;3-(1-tributylstannylethenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-(1-tributylstannylethenyl)phenol is a specialized organic compound that features both acetic acid and phenol functional groups, along with a tributylstannyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(1-tributylstannylethenyl)phenol typically involves the reaction of 3-(1-tributylstannylethenyl)phenol with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-(1-tributylstannylethenyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetic acid;3-(1-tributylstannylethenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of acetic acid;3-(1-tributylstannylethenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the tributylstannyl group can engage in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid;3-(1-trimethylstannylethenyl)phenol
- Acetic acid;3-(1-triphenylstannylethenyl)phenol
- Acetic acid;3-(1-triethylstannylethenyl)phenol
Uniqueness
Acetic acid;3-(1-tributylstannylethenyl)phenol is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties compared to its trimethyl, triphenyl, and triethyl analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
189072-62-6 |
|---|---|
Formule moléculaire |
C22H38O3Sn |
Poids moléculaire |
469.2 g/mol |
Nom IUPAC |
acetic acid;3-(1-tributylstannylethenyl)phenol |
InChI |
InChI=1S/C8H7O.3C4H9.C2H4O2.Sn/c1-2-7-4-3-5-8(9)6-7;3*1-3-4-2;1-2(3)4;/h3-6,9H,1H2;3*1,3-4H2,2H3;1H3,(H,3,4); |
Clé InChI |
PJGJUXOXHNBBQG-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=C)C1=CC(=CC=C1)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


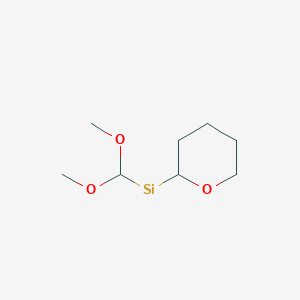
![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
![Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate](/img/structure/B14260382.png)
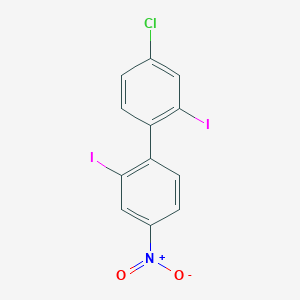
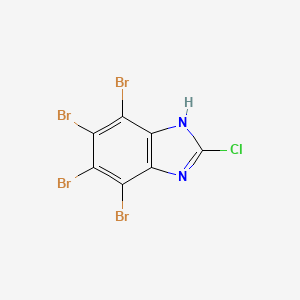
![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
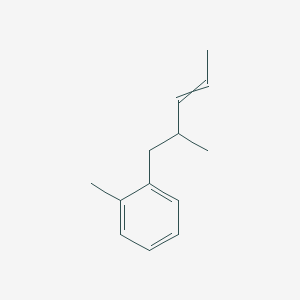

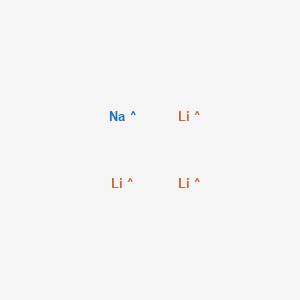
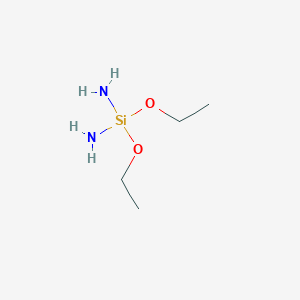
![Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-](/img/structure/B14260429.png)
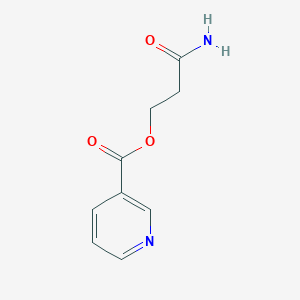
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)
